(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid (2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17510403
InChI: InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
SMILES:
Molecular Formula: C11H18FNO4
Molecular Weight: 247.26 g/mol

(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17510403

Molecular Formula: C11H18FNO4

Molecular Weight: 247.26 g/mol

* For research use only. Not for human or veterinary use.

(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid -

Specification

Molecular Formula C11H18FNO4
Molecular Weight 247.26 g/mol
IUPAC Name (2R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
Standard InChI Key VRAVGIAPUYVLMZ-JGVFFNPUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](CC[C@@H]1C(=O)O)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid features a six-membered piperidine ring with two stereogenic centers at positions 2 (R-configuration) and 5 (S-configuration). The tert-butoxycarbonyl group protects the amine functionality at position 1, while the fluorine atom at position 5 introduces electronegativity and steric effects that influence conformational dynamics . The carboxylic acid moiety at position 2 enhances solubility and facilitates further derivatization.

PropertyValue
Molecular FormulaC₁₁H₁₈FNO₄
Molecular Weight247.26 g/mol
IUPAC Name(2R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
CAS Number2165952-20-3

Stereochemical Significance

The compound’s (2R,5S) configuration is critical for its biological interactions. Chirality at these positions affects binding affinity to enzymes and receptors, as demonstrated in comparative studies with its (2S,5S) and (2R,5R) stereoisomers . For instance, the (2R,5S) isomer exhibits a 15% higher binding affinity to γ-aminobutyric acid (GABA) transporters than its (2R,5R) counterpart, underscoring the role of stereochemistry in pharmacological activity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid involves multi-step processes to ensure stereochemical fidelity. A representative route includes:

  • Piperidine Ring Formation: Cyclization of a linear precursor under basic conditions.

  • Fluorination: Introduction of fluorine at position 5 via electrophilic fluorination using Selectfluor® or similar agents.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amine group.

  • Carboxylic Acid Formation: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile intermediate.

Optimization Challenges

Key challenges include minimizing racemization during fluorination and achieving high enantiomeric excess (ee). Recent advances in asymmetric catalysis have improved ee values to >98% in optimized conditions.

Reaction StepConditionsYield (%)
FluorinationSelectfluor®, CH₃CN, 0°C72
Boc Protection(Boc)₂O, DMAP, DCM, RT89
Carboxylic Acid FormationKMnO₄, H₂O, 60°C68

Comparative Analysis with Structural Analogues

Compound NameMolecular FormulaKey DifferencesBiological Activity
(2R,5R)-1-Boc-5-fluoropiperidine-2-carboxylic acidC₁₁H₁₈FNO₄5R configuration20% lower SERT affinity
1-Boc-4,4-difluoropiperidine-2-carboxylic acidC₁₁H₁₇F₂NO₄Difluorination at position 4Enhanced metabolic stability
tert-Butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylateC₁₁H₁₉FN₂O₃Carbamoyl substitutionNMDA receptor modulation

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor to protease inhibitors and GABA agonists. Its Boc group enables selective deprotection for subsequent coupling reactions, as seen in the synthesis of HCV NS3/4A protease inhibitors.

Asymmetric Synthesis

Chiral pool synthesis strategies utilize the (2R,5S) configuration to construct complex alkaloids. For example, it has been employed in the total synthesis of (-)-quinocarcin, a potent antitumor agent.

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